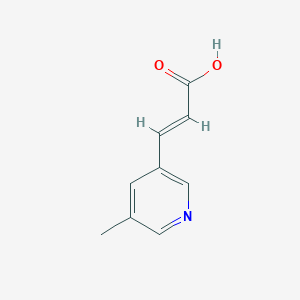

3-(5-Methylpyridin-3-yl)prop-2-enoic acid

Description

3-(5-Methylpyridin-3-yl)prop-2-enoic acid is a pyridine derivative characterized by a methyl substituent at the 5-position of the pyridine ring and a propenoic acid (α,β-unsaturated carboxylic acid) side chain at the 3-position. This compound belongs to a broader class of pyridine-based molecules, which are widely studied for their pharmaceutical and agrochemical applications due to their bioactivity and structural versatility.

The α,β-unsaturated carboxylic acid moiety confers electrophilic reactivity, enabling interactions with biological nucleophiles (e.g., thiols in enzymes), while the pyridine ring contributes to solubility and aromatic stacking interactions. Computational frameworks, such as multimodal chemical entity typing, can aid in predicting its properties by leveraging structural similarities to documented compounds .

Properties

IUPAC Name |

(E)-3-(5-methylpyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGXXVWXQDDZFV-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed, and the product is isolated through crystallization.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methylpyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.

Major Products Formed:

Oxidation: Formation of 3-(5-Methylpyridin-3-yl)propanoic acid.

Reduction: Formation of 3-(5-Methylpyridin-3-yl)propanoic acid.

Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

3-(5-Methylpyridin-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Derivatives with Varied Substituents

The Catalog of Pyridine Compounds (2017) provides a comprehensive list of structurally related pyridine derivatives. Key comparisons are summarized below:

Key Observations:

- Substituent Effects: The methyl group in this compound likely enhances lipophilicity compared to methoxy or bromo substituents, which may improve membrane permeability in biological systems.

- Functional Group Impact: The propenoic acid group distinguishes this compound from propargyl alcohol or ester derivatives. The α,β-unsaturation increases reactivity toward nucleophiles, making it a candidate for Michael addition reactions or enzyme inhibition .

- Halogenated Analogs: Brominated pyridines (e.g., 5-bromo-3-methoxy derivative) are often used in cross-coupling reactions, whereas fluorine in methyl propanoate analogs may enhance metabolic stability in drug design .

Natural Product Analogs

From Aconitum tanguticum, compounds like 3-(4-hydroxyphenyl)prop-2-enoic acid amide (compound 8) and 3-(4-aminophenyl)prop-2-enoic acid (compound 14) share the propenoic acid backbone but differ in aromatic substituents . These derivatives exhibit varied bioactivities, such as anti-inflammatory or antimicrobial effects, suggesting that this compound may similarly interact with biological targets through its pyridine and carboxylic acid moieties.

Research Findings and Methodological Considerations

- Synthetic Routes: The compound could be synthesized via Heck coupling or Knoevenagel condensation, leveraging methodologies for α,β-unsaturated acid formation.

Biological Activity

Overview

3-(5-Methylpyridin-3-yl)prop-2-enoic acid, also known as a pyridine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a prop-2-enoic acid backbone attached to a 5-methylpyridine moiety, which influences its reactivity and biological interactions.

- Molecular Formula : C10H11NO2

- Molecular Weight : 175.20 g/mol

- IUPAC Name : this compound

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess antimicrobial properties.

- Antioxidant Properties : The presence of the pyridine ring contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant effects.

- Potential Anticancer Effects : Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis, although detailed mechanisms remain to be elucidated.

- Ligand Activity : The compound is being investigated for its potential as a ligand in biochemical assays, particularly in relation to enzyme interactions and receptor binding.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets. The methyl group on the pyridine ring enhances its ability to form hydrogen bonds, which can modulate enzyme activity or receptor signaling pathways. This interaction could lead to altered biochemical pathways relevant to inflammation, cancer progression, and microbial resistance.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Influences cancer cell proliferation | |

| Ligand Interaction | Potential ligand for biochemical assays |

Case Study: Antioxidant Activity

Research into the antioxidant capacity of pyridine derivatives has shown that these compounds can effectively reduce oxidative stress in cellular models. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in the structure, which neutralizes free radicals and protects cellular components from damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.